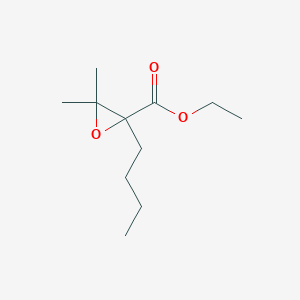![molecular formula C27H19N3O3 B14003389 2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 32431-45-1](/img/structure/B14003389.png)
2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile is a complex organic compound belonging to the class of alkyl-phenylketones. These compounds are characterized by a ketone group substituted by an alkyl group and a phenyl group . This compound is notable for its unique structure, which includes a benzoyl group, an isoindole moiety, and a dihydroisoquinoline core.
Méthodes De Préparation
The synthesis of 2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride to form an intermediate, which is then reacted with sodium hydroxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be easily detected and analyzed. This binding ability is crucial for its applications in various fields, including analytical chemistry and material science.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile include:
- 2-(1,3-Dihydro-1,3-dioxo-2H-benz(f)isoindol-2-yl)ethyl trifluoromethanesulfonate
- Benzyl-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-dimethyl-ammonium bromide
- 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of a benzoyl group, isoindole moiety, and dihydroisoquinoline core, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
32431-45-1 |
|---|---|
Formule moléculaire |
C27H19N3O3 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-benzoyl-1-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C27H19N3O3/c28-18-27(15-17-29-25(32)21-11-5-6-12-22(21)26(29)33)23-13-7-4-8-19(23)14-16-30(27)24(31)20-9-2-1-3-10-20/h1-14,16H,15,17H2 |
Clé InChI |
WJFHSDDRTNOKLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CCN4C(=O)C5=CC=CC=C5C4=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)



![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)



![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)
